Clusiacitran A
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Overview
Description
Clusiacitran A is a natural product derived from plant sources. It has the empirical formula C23H24O4 and a molecular weight of 364.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Clusiacitran A are not well-documented. It is primarily obtained from natural sources, and its extraction and purification processes are tailored to maintain its integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Clusiacitran A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used
Scientific Research Applications
Clusiacitran A has a wide range of scientific research applications, including:
Chemistry: Used in the study of natural products and their chemical properties.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of nutraceuticals and other natural products.
Comparison with Similar Compounds
Similar Compounds
Clusiacitran A is similar to other natural products derived from plant sources, such as Clusiacyclol A, Cinchonaglycoside A, and Calceolarioside A .
Uniqueness
This compound is unique due to its specific chemical structure and potential applications in various fields. Its distinct properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
163597-65-7 |
---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)-phenylmethanone |
InChI |
InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3 |
InChI Key |
XUPOZHDUFRMVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(CC2C4=C(O3)C=C(C(=C4O1)C(=O)C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
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